3-(3-Methoxyphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(3-Methoxyphenoxy)pyrrolidine hydrochloride, also known as MPPH, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of approximately 150°C. MPPH is a derivative of pyrrolidine, an organic compound that is used in many organic synthesis processes. MPPH is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Medicinal Applications
- A study by Ikuta et al. (1987) highlights the synthesis of a series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as anti-inflammatory and analgesic agents. These compounds showed promising anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
- Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for preparing agrochemicals or medicinal compounds, showcasing the versatility of similar compounds in medicinal chemistry (Ghelfi et al., 2003).
Chemical Transformations and Synthesis
- Tehrani et al. (2000) demonstrated the conversion of 3-Methoxypiperidines into 2-(bromomethyl)pyrrolidines, showing the potential of these compounds in synthetic organic chemistry (Tehrani et al., 2000).
- Schmid et al. (2004) explored the demethylation of 4-Methoxyphenylbutyric acid, an example of chemical transformations involving methoxy groups similar to those in 3-(3-Methoxyphenoxy)pyrrolidine (Schmid et al., 2004).
Complex Formation and Ligand Synthesis
- Singh et al. (2003) reported on the synthesis of hybrid (Te, N) and (N, Te, N) ligands having pyrrolidine rings, which are key in forming complexes with palladium(II) and mercury(II). This work is indicative of the role of pyrrolidine structures in organometallic chemistry (Singh et al., 2003).
Biological and Pharmacological Research
- Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel anti-inflammatory agents, showing the potential biological applications of compounds structurally related to 3-(3-Methoxyphenoxy)pyrrolidine (Moloney, 2001).
properties
IUPAC Name |
3-(3-methoxyphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZQZSGMUVLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663060 | |
Record name | 3-(3-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)pyrrolidine hydrochloride | |
CAS RN |
23123-08-2 | |
Record name | 3-(3-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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